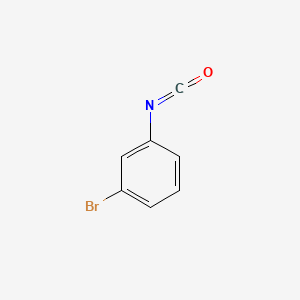

3-Bromophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVBCZQTXSHJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177703 | |

| Record name | 3-Bromophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23138-55-8 | |

| Record name | 3-Bromophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23138-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023138558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromophenyl isocyanate chemical properties and structure

An In-depth Technical Guide to 3-Bromophenyl Isocyanate: Properties, Reactivity, and Applications

Introduction

This compound is a highly reactive aromatic organic compound featuring a bromine atom and an isocyanate functional group (-N=C=O) attached to a benzene ring. This unique combination makes it a valuable and versatile reagent in synthetic organic chemistry. Its primary utility lies in its role as an electrophilic building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The pronounced reactivity of the isocyanate group towards a wide range of nucleophiles allows for the straightforward introduction of a 3-bromophenylcarbamoyl moiety, enabling the synthesis of diverse libraries of compounds such as substituted ureas and carbamates, which are prevalent scaffolds in pharmacologically active molecules.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and handling of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

The structure of this compound consists of a phenyl ring substituted at positions 1 and 3 with an isocyanate group and a bromine atom, respectively.

Structural Representations:

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid under standard conditions.[6][7] Its properties are summarized in the table below. A key characteristic is its sensitivity to moisture, which necessitates careful handling and storage under inert conditions to prevent degradation.[6][7][8]

| Property | Value | Source(s) |

| Appearance | Clear colorless to slightly yellow liquid | [6][7] |

| Boiling Point | 220 °C | [6][7] |

| Density | 1.586 g/mL at 25 °C | [2][4][6] |

| Refractive Index (n20/D) | 1.5835 - 1.5865 | [1][6][7] |

| Flash Point | 108 °C | [6][7] |

| Sensitivity | Moisture Sensitive | [6][7][8] |

| Storage Temperature | 0-6 °C (Refrigerated) | [6][7][8] |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a very strong and sharp absorption band around 2250-2275 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[9] Additional bands corresponding to the aromatic C-H and C=C stretching vibrations are also present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the four protons on the substituted benzene ring. The specific splitting patterns are dictated by the meta-substitution.

-

¹³C NMR : The spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the electronegative bromine and isocyanate substituents. A key signal is the carbon of the isocyanate group, which appears downfield.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.02 g/mol ).[5][10] The presence of bromine will result in a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity).

Chemical Reactivity and Mechanisms

The chemistry of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. This carbon is susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, a property enhanced by resonance stabilization.[11] The electron-withdrawing bromine atom on the phenyl ring further increases the electrophilicity of the isocyanate carbon, making it highly reactive.[11]

Caption: Resonance structures illustrating the electrophilic character of the isocyanate carbon.

Core Reactions with Nucleophiles

-

Reaction with Alcohols to Form Carbamates (Urethanes) : Alcohols readily attack the isocyanate carbon to form carbamates.[11][12] This reaction is often catalyzed by tertiary amines or organometallic compounds and is fundamental in polyurethane chemistry.[12][13]

Caption: Generalized mechanism for the formation of carbamates from this compound.

-

Reaction with Amines to Form Ureas : Primary and secondary amines react rapidly and exothermically with isocyanates to yield substituted ureas.[12] This reaction is highly efficient and is a cornerstone of many synthetic strategies in drug discovery for creating compounds with hydrogen bonding capabilities.

Caption: Generalized mechanism for the formation of ureas from this compound.

-

Reaction with Water (Moisture Sensitivity) : The high reactivity of isocyanates extends to water. The initial product is an unstable carbamic acid, which rapidly decarboxylates to form the corresponding primary amine (3-bromoaniline) and carbon dioxide gas. This reaction is responsible for the compound's moisture sensitivity and the reason it must be stored under anhydrous conditions.[8][14] The CO₂ evolution can also cause dangerous pressure buildup in sealed containers if moisture contamination occurs.[14]

Synthesis

Aryl isocyanates like this compound are typically synthesized in the laboratory via the reaction of the corresponding primary amine with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). The reaction proceeds by converting 3-bromoaniline into an intermediate carbamoyl chloride, which is then thermally decomposed to yield the isocyanate and hydrogen chloride.

Applications in Research and Drug Development

This compound serves as a critical intermediate for synthesizing a wide array of chemical structures.

-

Medicinal Chemistry : It is frequently used to derivatize amines and alcohols in lead compounds. The resulting urea and carbamate linkages can act as hydrogen bond donors and acceptors, which can significantly impact a molecule's binding affinity to biological targets. The 3-bromophenyl group itself can engage in halogen bonding or serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck).

-

Agrochemicals : The urea and carbamate motifs are common in herbicides and pesticides, making this reagent a useful building block in agrochemical research.

-

Materials Science : While as a monofunctional isocyanate it cannot form high molecular weight polymers on its own, it can be used as a chain-capping or modifying agent in polyurethane synthesis to control molecular weight or introduce specific end-group functionalities.

Safety, Handling, and Storage

This compound is a hazardous chemical that must be handled with extreme care by trained personnel.

Hazards:

-

Toxicity : Harmful if swallowed, inhaled, or absorbed through the skin.[2]

-

Sensitization : May cause respiratory sensitization, leading to allergy or asthma-like symptoms upon inhalation.[8][15] Persons previously sensitized to isocyanates may exhibit cross-sensitization reactions.[15]

-

Lachrymator : The vapors are irritating to the eyes and can cause tearing.[14]

Handling Protocol:

-

Ventilation : Always handle in a certified chemical fume hood to avoid inhalation of vapors.[8]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[8]

-

Avoid Contact : Prevent contact with skin, eyes, and clothing.[8]

-

Inert Atmosphere : Due to moisture sensitivity, handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

Storage:

-

Store in a cool, dry, well-ventilated area, typically under refrigeration (0-6 °C).[7][8]

-

Keep the container tightly sealed to prevent moisture ingress.[8] It is best practice to store under a blanket of nitrogen.

-

Store away from incompatible materials, including water, strong acids, strong bases, alcohols, and amines.[8]

Experimental Protocol: Synthesis of a Substituted Urea

This protocol describes a general procedure for the reaction of this compound with a generic primary amine (R-NH₂) to form N-(3-bromophenyl)-N'-alkylurea.

Causality : The reaction is driven by the high electrophilicity of the isocyanate carbon and the nucleophilicity of the primary amine. An aprotic solvent is chosen to prevent side reactions with the isocyanate. The reaction is typically rapid and exothermic, often proceeding to completion at room temperature.

Methodology:

-

Setup : To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.0 eq).

-

Dissolution : Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).

-

Reagent Addition : Place the reaction flask in an ice bath (0 °C) to control the initial exotherm. Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred amine solution via a syringe or dropping funnel over 10-15 minutes.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up :

-

If the urea product precipitates from the reaction mixture, it can be isolated by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

-

If the product is soluble, concentrate the reaction mixture in vacuo. The crude residue can then be purified.

-

-

Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization : Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

References

- 1. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound - High purity | EN [georganics.sk]

- 4. This compound | 23138-55-8 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound CAS#: 23138-55-8 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound | C7H4BrNO | CID 141001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 12. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 13. poliuretanos.net [poliuretanos.net]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. multimedia.3m.com [multimedia.3m.com]

physical properties of 3-Bromophenyl isocyanate

An In-depth Technical Guide to the Physical Properties of 3-Bromophenyl Isocyanate

For research scientists and professionals in drug development, a comprehensive understanding of a reagent's physical properties is fundamental to its effective application, safety, and the integrity of experimental outcomes. This compound (m-Bromophenyl isocyanate) is a valuable intermediate in organic synthesis, particularly in the formation of urea, carbamate, and amide linkages central to the structure of many pharmaceutical compounds. This guide provides a detailed examination of its core physical characteristics, offering both established data and procedural insights for its handling and verification.

Compound Identification

Precise identification is the first step in ensuring experimental reliability. This compound is cataloged under several identifiers across chemical databases and regulatory bodies.

| Identifier | Value |

| CAS Number | 23138-55-8[1][2][3][4] |

| Molecular Formula | C₇H₄BrNO[2][5][6][7] |

| Molecular Weight | 198.02 g/mol [1][4][8] |

| IUPAC Name | 1-bromo-3-isocyanatobenzene[2][5][9] |

| Synonyms | m-Bromophenyl isocyanate, Isocyanic acid 3-bromophenyl ester[4][8][9] |

| InChI Key | VQVBCZQTXSHJGF-UHFFFAOYSA-N[2][5][8] |

| SMILES | BrC1=CC=CC(=C1)N=C=O[5][8] |

Physicochemical Properties

This compound is a liquid under standard laboratory conditions.[2][4][5] Its properties are summarized below, reflecting data aggregated from multiple suppliers and databases. The consistency of these values across sources underscores their reliability.

| Property | Value | Conditions |

| Appearance | Clear, colorless to light yellow liquid[1][4][5][10] | Ambient |

| Boiling Point | 220 °C[1][4][8][10] | Atmospheric Pressure |

| Density | 1.586 g/mL[1][2][4][10] | at 25 °C |

| Refractive Index (n_D) | 1.5835 - 1.5865[1][4][5][10] | at 20 °C |

| Flash Point | 108 °C (226.4 °F)[1][3][4][10] | Closed Cup |

| Melting Point | Not Applicable (Liquid at STP)[3][11] | - |

Reactivity, Stability, and Solubility

The isocyanate functional group (-N=C=O) defines the reactivity of this compound.

-

Moisture Sensitivity : this compound is highly sensitive to moisture.[1][3][4] It readily reacts with water, alcohols, amines, and other protic species.[3] This reactivity is foundational to its synthetic utility but also necessitates careful handling to prevent degradation. The reaction with water forms an unstable carbamic acid, which decomposes to 3-bromoaniline and carbon dioxide gas. This can cause sealed containers to pressurize and potentially rupture.[12]

-

Thermal Stability : While it has a high boiling point, prolonged exposure to heat should be avoided as it can promote polymerization.[12]

-

Incompatible Materials : It is incompatible with strong acids, strong bases, alcohols, amines, and strong oxidizing agents.[3][13]

-

Solubility : Due to its reactivity with protic solvents, it is not soluble in water. It is, however, generally soluble in aprotic organic solvents such as ethers, dichloromethane, and toluene.

The following diagram illustrates the key chemical incompatibilities that researchers must consider.

Caption: Chemical incompatibility map for this compound.

Spectral Data for Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the material.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong, sharp absorption band from the asymmetric stretching of the isocyanate (-N=C=O) group, typically appearing around 2250-2275 cm⁻¹. The presence of this band is a definitive indicator of the functional group's integrity.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show complex multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the four protons on the benzene ring.

-

¹³C NMR : The spectrum will display signals for the six aromatic carbons, with the carbon bonded to the bromine atom being significantly influenced by the halogen's electronegativity. The isocyanate carbon typically appears around 120-135 ppm.

-

-

Mass Spectrometry (MS) : The electron ionization mass spectrum provides information on the molecular weight and fragmentation pattern, confirming the compound's structure.[6][7]

The workflow for receiving and verifying the quality of this compound is outlined below.

Caption: Quality control workflow for this compound.

Safety, Handling, and Storage

Given its reactivity and hazard profile, stringent safety protocols are mandatory.

-

Hazards : this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][3][9] It may also cause respiratory irritation and sensitization.[3][14]

-

Personal Protective Equipment (PPE) : Use in a well-ventilated fume hood is required.[3] Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[3][13] For operations with a risk of aerosol generation, appropriate respiratory protection should be used.[3]

-

Storage : The compound must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and kept refrigerated at 0-6°C.[1][3][4][10] This minimizes degradation from both moisture and heat.

Experimental Protocols for Property Verification

The following protocols describe standard methods for verifying the physical properties of a liquid reagent like this compound.

Protocol 1: Determination of Boiling Point (Microscale)

This method is suitable for small quantities and minimizes exposure.

-

Preparation : Place 1-2 mL of this compound into a clean, dry test tube equipped with a magnetic stir bar.

-

Apparatus Setup : Clamp the test tube in a heating block or sand bath placed on a magnetic stirrer. Insert a thermometer or thermocouple so that the bulb is just above the liquid surface, ensuring it does not touch the glass.

-

Heating : Gently heat the sample while stirring. Observe the temperature at which the liquid begins to boil and a ring of refluxing condensate is visible on the walls of the tube.

-

Measurement : Record the temperature at which a steady reflux is maintained. This is the observed boiling point.

-

Safety : Perform this entire procedure within a certified chemical fume hood. Ensure no water is present in the glassware.

Protocol 2: Measurement of Refractive Index

The refractive index is a sensitive measure of purity.

-

Instrument Preparation : Turn on the Abbe refractometer and ensure the prism surfaces are clean. Use a suitable solvent (e.g., isopropanol) and a soft lens tissue for cleaning, then allow it to dry completely.

-

Calibration : Calibrate the instrument using a standard of known refractive index (e.g., distilled water) if necessary, following the manufacturer's instructions.

-

Sample Application : Using a clean pipette, apply 2-3 drops of this compound directly onto the lower prism.

-

Measurement : Close the prisms immediately to prevent reaction with atmospheric moisture. Turn on the light source and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading : Read the refractive index value from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.

-

Cleanup : Clean the prisms thoroughly with a suitable solvent immediately after the measurement.

Conclusion

This compound is a key synthetic building block whose utility is directly linked to its high reactivity. A thorough understanding of its physical properties—from its density and refractive index to its moisture sensitivity and spectral signatures—is not merely academic. It is a prerequisite for safe handling, accurate experimental design, and the synthesis of novel chemical entities in research and development. The data and protocols provided in this guide serve as a comprehensive resource for scientists, ensuring that this reagent is used with the precision and caution it demands.

References

- 1. chemwhat.com [chemwhat.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. This compound CAS#: 23138-55-8 [amp.chemicalbook.com]

- 5. 314130010 [thermofisher.cn]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 9. This compound - High purity | EN [georganics.sk]

- 10. This compound | 23138-55-8 [chemicalbook.com]

- 11. labproinc.com [labproinc.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. tcichemicals.com [tcichemicals.com]

The Versatile Synthon: A Technical Guide to 3-Bromophenyl Isocyanate for Advanced Chemical Synthesis

For Immediate Release

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, reactivity, and applications of 3-Bromophenyl isocyanate. This guide is intended to provide both foundational knowledge and practical insights into the utilization of this versatile reagent in modern organic and medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound featuring a bromine atom and an isocyanate functional group attached to a benzene ring at the meta position. This substitution pattern imparts specific reactivity and properties that make it a valuable building block in chemical synthesis.

The fundamental chemical identifiers and properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₇H₄BrNO[1][2] |

| Molecular Weight | 198.02 g/mol [3][4][5] |

| CAS Number | 23138-55-8[1][2][6][7] |

| Appearance | Colorless to light yellow liquid[8][9] |

| Density | 1.586 g/mL at 25 °C[8][10] |

| Boiling Point | 220 °C[8][11] |

| Refractive Index | 1.5835-1.5865[8][11] |

| Flash Point | 108 °C[6][8] |

Synthesis and Reactivity Profile

Synthesis of this compound

The industrial and laboratory-scale synthesis of aryl isocyanates, including this compound, is most commonly achieved through the phosgenation of the corresponding primary amine. In this case, 3-bromoaniline serves as the precursor. The reaction is typically carried out by treating 3-bromoaniline with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). The reaction proceeds via an intermediate carbamoyl chloride, which is then dehydrochlorinated to yield the isocyanate.

A general procedure involves the dropwise addition of a solution of 3-bromoaniline to a solution of triphosgene in an inert solvent like dichloromethane at low temperatures. A tertiary amine base, such as triethylamine, is subsequently added to facilitate the elimination of HCl.

Core Reactivity: The Electrophilic Nature of the Isocyanate Group

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This electrophilicity is a result of the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Consequently, it readily reacts with a wide array of nucleophiles.[12][13] The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen atom.

Common nucleophilic addition reactions include:

-

Reaction with Amines: Primary and secondary amines react rapidly with this compound to form substituted ureas. This is one of the most important reactions in its application portfolio, particularly in the synthesis of pharmaceutical agents.

-

Reaction with Alcohols: Alcohols add to the isocyanate to yield carbamates (urethanes). This reaction is often catalyzed by bases or organometallic compounds.

-

Reaction with Water: this compound is moisture-sensitive and reacts with water to form an unstable carbamic acid intermediate, which then decarboxylates to produce 3-bromoaniline. This aniline can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea. This reactivity necessitates handling the compound under anhydrous conditions.

-

Reaction with Thiols: Thiols react in a similar fashion to alcohols to produce thiocarbamates.[12]

The presence of the bromine atom on the phenyl ring also allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, although the high reactivity of the isocyanate group requires careful planning of the synthetic sequence or the use of protecting groups.

Application Spotlight: Keystone in the Synthesis of Sorafenib

A prominent and illustrative application of this compound is its role as a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3][10][14] The core structure of Sorafenib contains a diaryl urea moiety, which is constructed using this compound.

The synthesis involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with an aryl isocyanate. While Sorafenib itself uses 4-chloro-3-(trifluoromethyl)phenyl isocyanate, analogous structures can be and have been synthesized using this compound to explore structure-activity relationships.[11] The fundamental reaction is the nucleophilic attack of the primary amine on the isocyanate to form the urea linkage.

Below is a workflow diagram illustrating the synthesis of a diaryl urea, a core component of Sorafenib analogs, from this compound.

Caption: Synthesis of a substituted urea via nucleophilic addition of an amine to this compound.

Experimental Protocol: Synthesis of a 1-(3-bromophenyl)-3-arylurea

This protocol provides a general methodology for the synthesis of an unsymmetrical diaryl urea using this compound, a reaction central to the synthesis of Sorafenib analogs.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (e.g., 4-aminophenol) (1.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

-

Magnetic stirrer and stirring bar

-

Round-bottom flask and condenser

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

-

Reaction: To the stirred solution of the aniline at room temperature, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 10-15 minutes.

-

Monitoring: The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the urea product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with cold DCM, and dry under vacuum.

-

Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Disposal

As a Senior Application Scientist, it is imperative to emphasize the critical importance of safety when handling this compound.

Hazard Profile:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][15]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

-

Reactivity: Reacts with water and other nucleophiles. It is moisture-sensitive.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A flame-retardant lab coat should be worn.

-

Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use an appropriate respirator with an organic vapor cartridge.

Handling and Storage:

-

Handle only in a chemical fume hood.[4]

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, acids, bases, alcohols, and amines.[4][6]

-

Keep the container tightly sealed and preferably under an inert atmosphere (e.g., nitrogen or argon).[4][6]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity and toxicity, this compound and its containers should be treated as hazardous waste.[16] Neutralization with a suitable reagent may be required before disposal.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where the isocyanate moiety serves as a reliable handle for the construction of urea-based pharmacophores. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel and complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. tarjomefa.com [tarjomefa.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 23138-55-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 15. fluorochem.co.uk [fluorochem.co.uk]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 3-Bromophenyl Isocyanate from 3-Bromoaniline

<

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromophenyl isocyanate, a crucial intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development. It delves into the prevalent synthetic methodologies, emphasizing the transition from hazardous phosgene-based processes to safer, more manageable alternatives like triphosgene. This guide offers a detailed, step-by-step experimental protocol, an analysis of the reaction mechanism, and critical safety considerations. The aim is to equip the reader with the necessary knowledge for a safe, efficient, and reproducible synthesis of this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound is an aromatic isocyanate, a class of compounds characterized by the highly reactive isocyanate (-NCO) group attached to an aromatic ring.[1] This functional group makes it a versatile building block in organic synthesis. Its importance lies in its role as a precursor to a wide range of biologically active molecules. The bromine atom at the meta-position of the aniline starting material provides a site for further chemical modification, allowing for the creation of diverse molecular structures.[2]

Historically, the industrial production of isocyanates has been dominated by the phosgene process, which involves the reaction of amines with the highly toxic and corrosive phosgene gas.[3][4] The significant safety hazards and environmental concerns associated with phosgene have driven the development of alternative, safer synthetic routes.[3][5] This guide focuses on a laboratory-scale synthesis utilizing triphosgene, a solid and more easily handled phosgene equivalent.[6]

Synthetic Methodologies: A Shift Towards Safer Reagents

The conversion of an aromatic amine to an isocyanate is a cornerstone reaction in organic chemistry. While the traditional phosgene method is effective, its extreme toxicity necessitates specialized handling and equipment, making it unsuitable for many research laboratories.

The Phosgene-Free Approach: Utilizing Triphosgene

Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer alternative to phosgene gas.[6] In solution, and particularly in the presence of a base, it decomposes to generate phosgene in situ, thereby avoiding the need to handle the hazardous gas directly. This approach has become a standard and more accessible method for the laboratory synthesis of isocyanates.[7]

The overall reaction for the synthesis of this compound from 3-bromoaniline using triphosgene can be summarized as follows:

3-Bromoaniline reacts with triphosgene in the presence of a non-nucleophilic base, such as triethylamine, to form this compound. The reaction is typically carried out in an inert aprotic solvent like dichloromethane.

Alternative Non-Phosgene Routes

While the triphosgene method is the focus of this guide, it is important to be aware of other non-phosgene routes for isocyanate synthesis. These methods are of significant interest for greener and more sustainable industrial processes.[8] Some of these alternatives include:

-

Thermal decomposition of carbamates: This two-step process involves the formation of a carbamate from an amine, followed by thermal decomposition to the isocyanate.[3][9]

-

Catalytic carbonylation of nitro compounds: This method uses transition metal catalysts to directly convert nitroaromatics to isocyanates using carbon monoxide.[9]

-

The Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to form an isocyanate.[6][9]

These alternative methods, while promising, often require specific catalysts or reaction conditions that may not be as readily accessible for general laboratory synthesis as the triphosgene approach.

Reaction Mechanism: The Role of Triphosgene

The reaction of 3-bromoaniline with triphosgene proceeds through a series of well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Reaction mechanism for the synthesis of this compound.

-

In Situ Phosgene Generation: Triphosgene, in the presence of a base or upon heating, decomposes to generate three molecules of phosgene.

-

Nucleophilic Attack: The amino group of 3-bromoaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of a phosgene molecule.

-

Formation of Carbamoyl Chloride: This initial attack leads to the formation of an unstable intermediate which quickly eliminates a molecule of hydrogen chloride (HCl) to form the corresponding carbamoyl chloride.

-

Elimination to Form the Isocyanate: In the presence of a base, another molecule of HCl is eliminated from the carbamoyl chloride intermediate to yield the final product, this compound.

The use of a non-nucleophilic base, such as triethylamine, is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing side reactions.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound from 3-bromoaniline using triphosgene. Extreme caution must be exercised when working with triphosgene and isocyanates due to their toxicity. [10][11][12][13] All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| 3-Bromoaniline | 172.03 | 10.0 g | 0.058 mol |

| Triphosgene | 296.75 | 6.3 g | 0.021 mol |

| Triethylamine | 101.19 | 17.6 mL | 0.128 mol |

| Dichloromethane (anhydrous) | - | 250 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Preparation: A solution of 3-bromoaniline (10.0 g, 0.058 mol) and triethylamine (17.6 mL, 0.128 mol) in 150 mL of anhydrous dichloromethane is prepared in the reaction flask.

-

Triphosgene Addition: A solution of triphosgene (6.3 g, 0.021 mol) in 100 mL of anhydrous dichloromethane is prepared and placed in the dropping funnel.

-

Reaction Execution: The triphosgene solution is added dropwise to the stirred solution of 3-bromoaniline and triethylamine at 0 °C (ice bath) over a period of 1 hour.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by infrared (IR) spectroscopy, looking for the appearance of the characteristic isocyanate peak around 2250-2275 cm⁻¹ and the disappearance of the amine N-H stretching bands.[14]

-

Workup: The reaction mixture is then washed with 100 mL of saturated sodium bicarbonate solution to quench any unreacted phosgene and neutralize the triethylamine hydrochloride salt.[15] The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of dichloromethane.

-

Drying and Solvent Removal: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear to light yellow liquid.[16][17]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₄BrNO[16][18][19] |

| Molecular Weight | 198.02 g/mol [18][19] |

| Appearance | Clear colorless to light yellow liquid[16][17] |

| Boiling Point | 220 °C[17] |

| Density | 1.586 g/mL at 25 °C[17][20] |

| Refractive Index | 1.5835-1.5865[16] |

| CAS Number | 23138-55-8[16][18][19] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is observed in the region of 2250-2275 cm⁻¹.[14] The absence of N-H stretching bands from the starting 3-bromoaniline (typically around 3300-3500 cm⁻¹) indicates the completion of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the aromatic substitution pattern and the presence of the isocyanate carbon.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.[18]

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals that require strict safety protocols.

-

Triphosgene: Although a solid, triphosgene is toxic if swallowed, in contact with skin, and fatal if inhaled.[10][11][12] It causes severe skin burns and eye damage.[11][13] It is also moisture-sensitive and can release toxic gases upon contact with water.[10] Always handle triphosgene in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][13]

-

3-Bromoaniline: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Isocyanates: Aromatic isocyanates are potent respiratory and skin sensitizers.[1][21] Inhalation can cause allergic reactions and asthma-like symptoms. All handling of the final product should be done in a fume hood.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation of vapors.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quenching of residual triphosgene and isocyanate with a suitable nucleophile (e.g., a dilute solution of sodium bicarbonate) before disposal is recommended.

Conclusion

The synthesis of this compound from 3-bromoaniline using triphosgene represents a reliable and accessible method for laboratory-scale production. This guide has provided a comprehensive framework encompassing the theoretical background, a detailed experimental protocol, and crucial safety considerations. By adhering to the procedures and safety precautions outlined, researchers can confidently and safely synthesize this valuable intermediate for its application in the development of novel pharmaceuticals and other specialty chemicals. The move away from highly hazardous reagents like phosgene gas towards more manageable alternatives like triphosgene is a testament to the ongoing efforts in the chemical sciences to promote safer and more sustainable laboratory practices.

References

- 1. gas-sensing.com [gas-sensing.com]

- 2. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. How Isocyanates Refine Polyurethane Production Techniques? [eureka.patsnap.com]

- 10. multichemindia.com [multichemindia.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lobachemie.com [lobachemie.com]

- 13. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 14. asianpubs.org [asianpubs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 17. This compound CAS#: 23138-55-8 [amp.chemicalbook.com]

- 18. This compound [webbook.nist.gov]

- 19. This compound [webbook.nist.gov]

- 20. This compound | 23138-55-8 [chemicalbook.com]

- 21. This compound - High purity | EN [georganics.sk]

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-3-Bromophenyl-isocyanate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromophenyl isocyanate (CAS No: 23138-55-8), a key intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing empirical data with foundational spectroscopic principles, this guide serves as an authoritative reference for the unambiguous identification, structural elucidation, and quality control of this compound. Methodologies for data acquisition and interpretation are discussed, underscoring a protocol-driven, self-validating system for analytical characterization.

Introduction and Compound Profile

This compound (C₇H₄BrNO) is an aromatic isocyanate featuring a bromine atom at the meta position of the phenyl ring.[1] Its high reactivity, attributed to the electrophilic isocyanate group (-N=C=O), makes it a versatile reagent for the synthesis of ureas, carbamates, and other derivatives of significant interest in medicinal chemistry. Accurate and thorough spectroscopic characterization is paramount to verify its identity and purity, ensuring the integrity of subsequent synthetic transformations.

This guide delves into the core spectroscopic techniques essential for its characterization. We will explore how each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework elucidated by NMR to the characteristic functional group vibrations identified by IR, and finally, the molecular weight and fragmentation patterns revealed by Mass Spectrometry.

Safety and Handling Precautions

Before proceeding with any experimental work, it is critical to acknowledge the hazardous nature of isocyanates. This compound is toxic if swallowed or inhaled, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Handling: Work must be conducted in a well-ventilated fume hood. Avoid breathing vapors or mist. Handlers must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.

-

Storage: The compound is moisture and heat-sensitive. It should be stored under an inert gas atmosphere (e.g., nitrogen or argon) in a tightly sealed container and kept refrigerated (0-10°C).

-

Incompatibilities: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents, as these can trigger vigorous and potentially hazardous reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about the aromatic ring's substitution pattern.

While publicly accessible experimental NMR spectra for this specific compound are limited, the following data are predicted based on well-established principles of substituent effects on benzene rings. These predictions serve as a reliable benchmark for researchers analyzing experimentally acquired data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the four protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the two substituents: the electron-withdrawing, deshielding isocyanate group (-NCO) and the electron-withdrawing, deshielding bromine atom (-Br).

Rationale for Assignments:

-

H-2: This proton is ortho to the bromine and ortho to the isocyanate group, placing it in a highly deshielded environment. It is expected to appear as a triplet (or a narrow multiplet) due to coupling with H-4 and H-6.

-

H-6: This proton is ortho to the isocyanate and meta to the bromine. It will be significantly deshielded and appear as a doublet of doublets (or multiplet).

-

H-4: This proton is ortho to the bromine and meta to the isocyanate. It will also be deshielded and appear as a doublet of doublets (or multiplet).

-

H-5: Being meta to both substituents, this proton is the least deshielded of the four. It is expected to appear as a triplet, coupling with H-4 and H-6.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~7.5 - 7.6 | t (triplet) |

| H-4 | ~7.3 - 7.4 | ddd (multiplet) |

| H-5 | ~7.2 - 7.3 | t (triplet) |

| H-6 | ~7.1 - 7.2 | ddd (multiplet) |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals: six for the aromatic carbons and one for the isocyanate carbon. The isocyanate carbon is highly characteristic and appears significantly downfield.

Rationale for Assignments:

-

C-NCO: The carbon of the isocyanate group is highly deshielded and typically appears in the δ 120-140 ppm range.

-

C1 & C3 (Quaternary Carbons): The carbons directly attached to the substituents (C-NCO and C-Br) are quaternary and will typically have weaker signals. Their chemical shifts are directly influenced by the electronegativity of the attached groups.

-

Aromatic Carbons (C2, C4, C5, C6): The remaining four carbons will appear in the typical aromatic region (δ 110-140 ppm). Their specific shifts are dictated by their position relative to the electron-withdrawing substituents.[2][3]

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-NCO | ~135 | Isocyanate Carbon |

| C1 | ~133 | Quaternary, attached to -NCO |

| C5 | ~131 | CH |

| C6 | ~128 | CH |

| C2 | ~125 | CH |

| C3 | ~123 | Quaternary, attached to -Br |

| C4 | ~121 | CH |

NMR Data Acquisition Protocol (Generalized)

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the spectrometer's spinner and insert it into the NMR probe.

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon, improving signal-to-noise.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS reference peak.

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying functional groups. The spectrum of this compound is dominated by an exceptionally strong and sharp absorption band characteristic of the isocyanate functional group.

Key Diagnostic Peak:

-

-N=C=O Asymmetric Stretch: The most prominent feature in the IR spectrum is the intense absorption located at approximately 2260-2275 cm⁻¹ . This peak is due to the asymmetric stretching vibration of the cumulene (-N=C=O) system and is a definitive marker for the presence of the isocyanate group.[4][5] Its high intensity is a result of the large change in dipole moment during this vibration.

Other notable absorptions include aromatic C-H stretches above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2265 | Very Strong, Sharp | -N=C=O Asymmetric Stretch |

| ~1580-1600 | Medium | Aromatic C=C Ring Stretch |

| ~1400-1475 | Medium | Aromatic C=C Ring Stretch |

| ~1000-1100 | Medium | C-Br Stretch |

ATR-IR Data Acquisition Protocol (Generalized)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of the liquid this compound directly onto the center of the ATR crystal.

-

Data Collection: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation patterns, which offer further structural clues. The NIST Chemistry WebBook confirms the availability of electron ionization (EI) mass spectrometry data for this compound.[1][6]

Molecular Ion Peak (M⁺):

-

The key feature in the mass spectrum is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a "doublet").

-

m/z 197: Corresponds to the molecule containing the ⁷⁹Br isotope [C₇H₄⁷⁹BrNO]⁺.

-

m/z 199: Corresponds to the molecule containing the ⁸¹Br isotope [C₇H₄⁸¹BrNO]⁺. This characteristic M, M+2 pattern is a definitive indicator of a monobrominated compound.[7]

Key Fragmentation Pathway:

-

The most common fragmentation pathway for phenyl isocyanates under EI conditions is the loss of the neutral isocyanate radical (•NCO).

-

[M - NCO]⁺: This fragmentation results in the formation of a bromophenyl cation. This will also appear as a doublet:

-

m/z 155: [C₆H₄⁷⁹Br]⁺

-

m/z 157: [C₆H₄⁸¹Br]⁺

-

Caption: Proposed fragmentation of this compound.

GC-MS Data Acquisition Protocol (Generalized)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph. Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the separation and elution of the analyte. A typical program might start at 50°C and ramp to 250°C.

-

MS Method: The GC eluent is directed into the ion source of the mass spectrometer (typically set to Electron Ionization at 70 eV). The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

-

Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum associated with this peak, identifying the molecular ion doublet and major fragment ions.

Conclusion

The structural characterization of this compound is definitively achieved through a combination of NMR, IR, and Mass Spectrometry. IR spectroscopy provides immediate confirmation of the critical isocyanate functional group via its intense absorption near 2265 cm⁻¹. Mass spectrometry confirms the molecular weight and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern at m/z 197/199. Finally, ¹H and ¹³C NMR spectroscopy, even when using well-founded predictions, provide the ultimate structural proof by elucidating the specific 1,3- (or meta) substitution pattern on the aromatic ring. Together, these techniques form a self-validating analytical workflow, ensuring the identity and purity of this important synthetic intermediate.

References

- 1. This compound [webbook.nist.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility of 3-Bromophenyl Isocyanate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 3-Bromophenyl isocyanate (C₇H₄BrNO), a crucial reagent in synthetic chemistry and drug development. While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively determine its solubility for their specific applications. We will delve into the chemical properties that govern its solubility, outline a robust experimental protocol for its determination, and discuss the critical considerations for solvent selection and safe handling.

Understanding this compound: Key Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid with a molecular weight of 198.02 g/mol .[1][2] Its physical properties, such as a boiling point of 220 °C and a density of approximately 1.586 g/mL at 25 °C, are well-documented.[1][3] However, the most critical characteristic influencing its solubility and handling is its high reactivity, particularly its sensitivity to moisture.[1][3]

The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with a variety of nucleophiles.[4] This reactivity is the primary determinant in solvent selection, as protic solvents or those containing nucleophilic impurities can lead to the degradation of the isocyanate and the formation of unwanted byproducts.

Key Considerations:

-

Moisture Sensitivity: this compound reacts with water to form an unstable carbamic acid, which then decomposes to 3-bromoaniline and carbon dioxide.[4] This necessitates the use of anhydrous solvents and storage under an inert atmosphere (e.g., nitrogen).[5]

-

Reactivity with Nucleophiles: Alcohols, amines, and even some thiols will react with the isocyanate group to form urethanes, ureas, and thiocarbamates, respectively.[4] This precludes the use of many common protic solvents for solubility testing if the goal is to recover the unreacted isocyanate.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a polar molecule, its solubility in various organic solvents will depend on a balance of several factors:

-

Polarity: The presence of the bromine atom and the isocyanate group imparts significant polarity to the molecule. Therefore, it is expected to have better solubility in polar aprotic solvents compared to nonpolar solvents.

-

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the oxygen and nitrogen atoms in the isocyanate group can act as hydrogen bond acceptors. This can influence its interaction with solvents that are hydrogen bond donors, though this is often complicated by the reactivity of the isocyanate group.

-

Van der Waals Forces: London dispersion forces will be present in all solvent-solute interactions and will play a role in the overall solubility.

Given its reactive nature, the most suitable solvents for determining the physical solubility of this compound are polar aprotic solvents that are rigorously dried and free of nucleophilic impurities.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Small, sealable glass vials (e.g., 2-4 mL) with PTFE-lined caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Inert gas (e.g., nitrogen or argon)

-

Drying oven

-

Pre-weighed glass sample pans or vials for evaporation

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedural Steps

-

Preparation:

-

Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a precise volume (e.g., 1.0 mL) of the anhydrous solvent to a pre-weighed, sealable glass vial. Record the weight of the solvent.

-

-

Equilibration:

-

Add an excess amount of this compound to the vial containing the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Securely seal the vial with a PTFE-lined cap.

-

Place the vial in a temperature-controlled environment and agitate (e.g., using a vortex mixer or magnetic stirrer) for a sufficient period to reach equilibrium. This may take several hours. A 24-hour equilibration period is generally recommended.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a PTFE syringe filter. This step is critical to ensure that no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed sample pan or vial. Record the exact weight of the solution transferred.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the isocyanate.

-

Once the solvent has completely evaporated, weigh the sample pan containing the dried residue (the dissolved this compound).

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of residue (mg)) / (Volume of supernatant collected (mL))

Alternatively, if the density of the solvent is known, the solubility can be expressed in other units such as g/100 g of solvent.

-

Solvent Selection: What to Use and What to Avoid

Based on the high reactivity of the isocyanate group, the choice of solvent is paramount. The following table provides a general guideline for solvent selection.

| Solvent Class | Suitability | Examples | Rationale |

| Polar Aprotic | Highly Recommended (Anhydrous) | Dichloromethane, Chloroform, Toluene, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | Generally good solvating power for polar molecules and are unreactive towards the isocyanate group when dry. |

| Nonpolar Aprotic | Potentially Suitable (Anhydrous) | Hexane, Cyclohexane, Carbon Tetrachloride | Lower solvating power for a polar molecule, but can be used if required by the application. |

| Protic | NOT Recommended | Water, Alcohols (Methanol, Ethanol), Amines (primary and secondary) | Will react with the isocyanate group, leading to degradation of the compound.[4][5] |

| Acidic/Basic | NOT Recommended | Acetic Acid, Pyridine | Can catalyze reactions of the isocyanate group or react directly.[5] |

Note: Even for recommended solvents, it is crucial to use anhydrous grades and to handle them under an inert atmosphere to prevent contamination with water.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[6][7] It can cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[1][5] It is often recommended to store it refrigerated.[3][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The following diagram illustrates the logical relationship between the properties of this compound and the necessary handling precautions.

Caption: Relationship between properties and handling precautions for this compound.

Conclusion

References

A Technical Guide to 3-Bromophenyl Isocyanate for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 3-Bromophenyl isocyanate, a crucial reagent for researchers, medicinal chemists, and professionals in the drug development sector. We will explore its chemical properties, commercial availability, quality assessment, and critical applications, with a strong emphasis on safety and handling protocols tailored for a research laboratory setting.

Understanding this compound: A Chemist's Perspective

This compound (CAS No. 23138-55-8) is an aromatic isocyanate featuring a bromine atom at the meta position of the phenyl ring.[1][2][3] Its molecular formula is C₇H₄BrNO, and it has a molecular weight of approximately 198.02 g/mol .[1][3] This compound typically presents as a colorless to light yellow liquid.[4] The isocyanate group (-N=C=O) is a highly reactive electrophilic functional group, making it a valuable building block in organic synthesis. Its reactivity is primarily driven by the electron-deficient carbon atom, which is susceptible to nucleophilic attack by alcohols, amines, and even water. This reactivity is the cornerstone of its utility in forming key chemical linkages, most notably ureas and carbamates.

Commercial Suppliers and Procurement Strategy

The selection of a reliable commercial supplier is a critical first step in any research or development project. The quality and purity of the starting materials directly impact the success and reproducibility of synthetic endeavors. Several reputable chemical suppliers offer this compound, often with varying purity grades and in a range of quantities.

Leading Commercial Suppliers

A survey of the market reveals several key suppliers for research and bulk quantities of this compound:

| Supplier | Typical Purity | Available Quantities | Notes |

| TCI (Tokyo Chemical Industry) | >98.0% (GC)[5][6] | Grams to bulk | Often provides detailed certificates of analysis. |

| Fluorochem | 95.0%[7] | Grams to kilograms | A well-established supplier for research chemicals. |

| Sigma-Aldrich (Merck) | 97% | Grams to kilograms | Offers a wide range of research-grade chemicals. |

| Georganics | High purity | Milligrams to multi-kilogram batches[8] | Specializes in fine chemicals and custom synthesis.[8] |

| ChemicalBook | Varies (95% to 99%+)[1] | Grams to metric tons | A platform that connects various suppliers, primarily from Asia. |

A Logic-Driven Supplier Selection Workflow

Choosing the right supplier involves more than just comparing prices. Researchers must consider purity requirements, scalability, and the supplier's quality management systems.

Caption: Workflow for selecting a this compound supplier.

Applications in Drug Discovery and Medicinal Chemistry

Aryl isocyanates are pivotal reagents in medicinal chemistry, primarily for the synthesis of urea and carbamate derivatives, which are common motifs in pharmacologically active molecules. The bromine substituent on the phenyl ring of this compound provides a handle for further synthetic transformations, such as cross-coupling reactions, enhancing its versatility.

Synthesis of Diaryl Urea Derivatives as Kinase Inhibitors

A significant application of aryl isocyanates is in the synthesis of diaryl urea derivatives, many of which are potent kinase inhibitors used in oncology. A prime example is Sorafenib, a multi-kinase inhibitor. The core structure of such drugs often involves a urea linkage formed by the reaction of an aryl isocyanate with an aryl amine.

The general reaction is as follows:

Ar-N=C=O + Ar'-NH₂ → Ar-NH-C(=O)-NH-Ar'

This compound can be employed to generate a library of novel diaryl urea compounds for screening as potential drug candidates. The bromo-substituent can be strategically utilized to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Caption: Synthesis of diaryl ureas from this compound.

Experimental Protocol: Synthesis of a Diaryl Urea Derivative

The following is a representative, self-validating protocol for the synthesis of a diaryl urea derivative using this compound.

Objective: To synthesize N-(3-bromophenyl)-N'-(4-methoxyphenyl)urea.

Materials:

-

This compound (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve p-anisidine (1.0 eq) in anhydrous DCM.

-

To this stirring solution, add this compound (1.0 eq) dropwise at room temperature.

-

Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure.

-

The solid product is collected by vacuum filtration and washed with a small amount of cold DCM or diethyl ether to remove any unreacted starting materials.

-

The product can be further purified by recrystallization if necessary.

-

The structure and purity of the resulting N-(3-bromophenyl)-N'-(4-methoxyphenyl)urea should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quality Control and Analytical Methods

Ensuring the purity of this compound is paramount for reproducible experimental results. Isocyanates are susceptible to degradation, particularly from moisture, which can lead to the formation of ureas and a decrease in reactivity.

Common Analytical Techniques

-

Gas Chromatography (GC): As indicated by suppliers like TCI, GC is a common method for assessing the purity of this compound.[5][6]

-

High-Performance Liquid Chromatography (HPLC): Due to the high reactivity of isocyanates, direct analysis by HPLC can be challenging. A common approach involves derivatization of the isocyanate with an agent like 1-(2-pyridyl)piperazine, followed by analysis of the stable urea derivative. This is a widely accepted method for the quantification of isocyanates in various matrices.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The presence of the characteristic strong absorption band for the isocyanate group (-N=C=O) at approximately 2250-2275 cm⁻¹ is a key indicator of the compound's integrity. The appearance or increase of a urea carbonyl peak (around 1640 cm⁻¹) can indicate degradation.

Quality Control Workflow

Caption: Quality control workflow for incoming this compound.

Safe Handling and Storage in a Research Environment

Isocyanates are potent sensitizers and irritants, particularly to the respiratory tract.[4] Inhalation of vapors can lead to allergic respiratory reactions, and direct contact can cause skin and eye irritation.[4] Therefore, strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves, such as butyl rubber or laminate film gloves. Nitrile gloves may offer limited protection and should be changed frequently.

-

Respiratory Protection: All manipulations should be conducted in a certified chemical fume hood. For situations with a higher risk of exposure, a supplied-air respirator may be necessary.

-

Skin Protection: A lab coat and appropriate protective clothing are essential to prevent skin contact.

Storage and Handling

-

Inert Atmosphere: this compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Temperature: Store in a cool, dry, and well-ventilated area, often under refrigeration as recommended by suppliers.[4]

-

Incompatibilities: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents.[4]

-

Spill Management: In case of a spill, absorb with an inert material like sand or vermiculite. Do not use combustible materials like sawdust. The spill area should be decontaminated with a solution of sodium carbonate (5-10%) and detergent in water to neutralize the isocyanate.

Conclusion